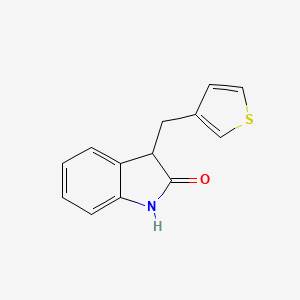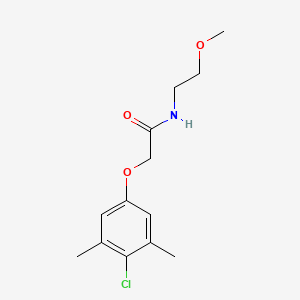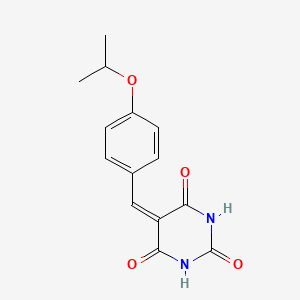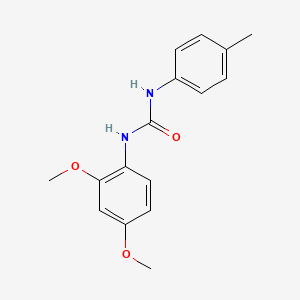
3-(3-thienylmethyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-thienylmethyl)-1,3-dihydro-2H-indol-2-one is a chemical compound with potential applications in scientific research. It is commonly referred to as TDIA, and its molecular formula is C13H11NOS. TDIA is a heterocyclic compound containing a thienyl ring and an indole ring. It has been studied for its potential use in various fields of research, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of TDIA is not fully understood. However, studies have shown that it has the ability to inhibit the activity of certain enzymes and proteins, which may be responsible for its therapeutic effects. TDIA has been shown to have potent anticancer activity, which may be attributed to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
TDIA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which may be responsible for its therapeutic effects. TDIA has also been shown to have antioxidant activity, which may be beneficial for the prevention and treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
TDIA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research. TDIA has also been shown to have potent therapeutic effects, making it a promising candidate for the development of new drugs. However, there are also limitations to the use of TDIA in laboratory experiments. Its mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, the potential side effects of TDIA are not well characterized, which may limit its use in clinical trials.
Zukünftige Richtungen
There are several future directions for the research and development of TDIA. In medicinal chemistry, TDIA could be further optimized to improve its therapeutic efficacy and reduce potential side effects. In material science, TDIA could be studied for its potential use in the development of new organic electronic devices. Additionally, the mechanism of action of TDIA could be further elucidated to better understand its potential applications in various fields of research.
Synthesemethoden
TDIA can be synthesized through a multistep process involving the condensation of 3-bromothiophene-2-carbaldehyde with aniline, followed by cyclization and reduction. The resulting compound is then subjected to a Friedel-Crafts acylation reaction to yield TDIA. The synthesis of TDIA has been optimized to yield high purity and yield, making it a suitable candidate for various research applications.
Wissenschaftliche Forschungsanwendungen
TDIA has been studied for its potential use in various fields of scientific research. In medicinal chemistry, TDIA has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, TDIA has been used as a building block for the synthesis of more complex molecules. In material science, TDIA has been studied for its potential use in the development of organic electronic devices.
Eigenschaften
IUPAC Name |
3-(thiophen-3-ylmethyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c15-13-11(7-9-5-6-16-8-9)10-3-1-2-4-12(10)14-13/h1-6,8,11H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITFTDVVQJMREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-3-ylmethyl)-1,3-dihydroindol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[2-(2-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4960339.png)
![N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine](/img/structure/B4960353.png)
![N,N'-[(2-methoxy-5-methyl-1,3-phenylene)bis(methyleneoxy-2,1-phenylene)]diacetamide](/img/structure/B4960361.png)

![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-methoxyethyl)acetamide]](/img/structure/B4960369.png)
![2-methoxy-N'-{4-methoxy-3-[(2-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4960374.png)
![5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4960382.png)


![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B4960398.png)

